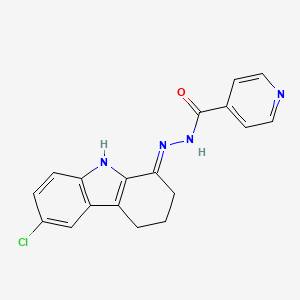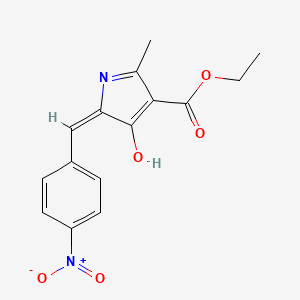![molecular formula C21H22N4O2 B604702 N-[4-[[[(Z)-(2-メチルインドール-3-イリデン)メチル]アミノ]カルバモイル]フェニル]ブタンアミド CAS No. 327065-48-5](/img/structure/B604702.png)
N-[4-[[[(Z)-(2-メチルインドール-3-イリデン)メチル]アミノ]カルバモイル]フェニル]ブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, similar compounds often undergo reactions such as Suzuki-Miyaura coupling . This reaction involves the use of organoboron reagents and is commonly used in organic synthesis .Physical And Chemical Properties Analysis
Amides, which this compound is, generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .作用機序
The mechanism of action of MI-CB is complex and involves multiple targets and signaling pathways. MI-CB has been shown to inhibit the activity of various enzymes involved in cancer progression, including matrix metalloproteinases, cyclooxygenase-2, and protein kinase C. MI-CB has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. In addition, MI-CB has been shown to interact with various receptors and ion channels in the nervous system, including the N-methyl-D-aspartate receptor and the transient receptor potential vanilloid receptor.
Biochemical and Physiological Effects
MI-CB has been found to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. In cancer cells, MI-CB has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. MI-CB has also been found to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, MI-CB has been shown to have analgesic effects by modulating pain signaling pathways in the nervous system.
実験室実験の利点と制限
MI-CB has several advantages as a research tool, including its high potency, selectivity, and low toxicity. MI-CB has been shown to exhibit potent activity against cancer cells at low concentrations, making it a promising lead compound for the development of novel anticancer drugs. However, MI-CB has some limitations for lab experiments, including its low solubility in water and its instability under certain conditions. These limitations can be overcome by modifying the chemical structure of MI-CB or by using appropriate solvents and storage conditions.
将来の方向性
MI-CB has several potential future directions in scientific research, including the development of novel anticancer drugs, the discovery of new targets and signaling pathways involved in cancer progression and neurodegenerative diseases, and the investigation of the pharmacokinetics and pharmacodynamics of MI-CB in vivo. MI-CB can also be used as a lead compound to design and synthesize novel analogs with improved pharmacological properties. In addition, MI-CB can be used as a research tool to study the role of indole-based molecules in various biological processes.
合成法
MI-CB can be synthesized using a multistep procedure that involves the condensation of 2-methylindole-3-carbaldehyde with 4-aminobenzoylbutyric acid to form the intermediate product, followed by the addition of N,N-dimethylformamide and triethylamine to produce the final product. The synthesis of MI-CB has been reported in various scientific journals, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
科学的研究の応用
インドール誘導体の合成
インドール誘導体は、問題の化合物などのように、細胞生物学において重要な役割を果たします {svg_1}. それらは重要なタイプの分子と天然物です。 インドール誘導体は、近年、ヒトの体における癌細胞、微生物、およびさまざまなタイプの障害の治療のための生物学的に活性な化合物として、ますます注目を集めています {svg_2}.
抗菌薬および抗癌剤の開発
新しく合成された類似化合物の誘導体の薬理学的活性を研究するための努力がなされています {svg_3}. これらの研究は、病原体や癌細胞による抗菌薬および抗癌剤耐性を克服することを目的としています {svg_4}.
3. 分子における化学結合の性質の調査 超高速レーザーは、分子における化学結合の性質とその性質、および化学反応中の分子および電子構造における変化を調査するために使用されます {svg_5}. “MLS-0454660.0002”のような化合物は、これらのタイプの研究アプリケーションで潜在的に使用できます。
化学センシングおよびイメージング
レーザーは、化学センシングおよびイメージング、ならびに単一分子検出を目的とした実験戦略に用いられます {svg_6}. 問題の化合物は、これらのタイプのアプリケーションで潜在的に使用できます。
飛行時間型質量分析法
飛行時間型質量分析計(TOF MS)は、正確な質量決定と高速取得速度により、プロテオミクス、環境分析、ポリマー分析、および医薬品研究で一般的に使用されています {svg_7}. “MLS-0454660.0002”という化合物は、これらのタイプのアプリケーションで潜在的に使用できます。
特性
IUPAC Name |
4-(butanoylamino)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-3-6-20(26)24-16-11-9-15(10-12-16)21(27)25-22-13-18-14(2)23-19-8-5-4-7-17(18)19/h4-5,7-13,23H,3,6H2,1-2H3,(H,24,26)(H,25,27)/b22-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDZLDPZFHAHJN-LPYMAVHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(NC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(NC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-3-(cyclohexylamino)-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile](/img/structure/B604620.png)

![4-Anilino-5-[2-(4-hydroxy-3-methoxybenzylidene)carbohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B604624.png)
![3-[(4-Hydroxyanilino)methylene]-2,4-pyrrolidinedione](/img/structure/B604626.png)
![ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate](/img/structure/B604627.png)
![2,4,6-trichlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone](/img/structure/B604629.png)

![4-[(Z)-(5-bromoindol-3-ylidene)methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B604632.png)
![4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B604633.png)
![2-[2-(1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604634.png)
![Ethyl 2-(acetylamino)-7-{[(1-adamantylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604637.png)
![N-(3-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide](/img/structure/B604639.png)
![5-(3,4-Dimethoxyphenyl)-2-[(3,5-dimethylanilino)methylene]-1,3-cyclohexanedione](/img/structure/B604640.png)
